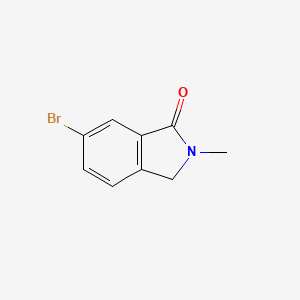

6-Bromo-2-methylisoindolin-1-one

概要

説明

6-Bromo-2-methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom attached to the sixth position of the isoindolinone ring and a methyl group at the second position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylisoindolin-1-one typically involves the reaction of 5-bromo-2-bromomethyl-benzoic acid methyl ester with methylamine in tetrahydrofuran (THF). The reaction mixture is heated at 50°C for four hours and then concentrated under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications .

化学反応の分析

Types of Reactions

6-Bromo-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 6-Bromo-2-methylisoindolin-1-one exhibits significant anticancer properties. For instance, it has been studied for its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This mechanism is particularly relevant in the context of breast cancer and leukemia, where compounds with similar structures have shown promise in preclinical studies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate oxidative stress in neuronal cells, thereby providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Biomedicine

Biological Assays

In biomedicine, this compound serves as a valuable tool for biological assays. It is utilized in the development of assays aimed at understanding various biological pathways, including those involved in cell signaling and metabolic processes. Its application in high-throughput screening assays allows for the identification of new drug candidates targeting specific diseases .

Pharmaceutical Intermediate

The compound acts as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural features make it a versatile building block for developing novel therapeutics, particularly those targeting cancer and neurological disorders .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Neuroprotection

In another study published in the Journal of Neurochemistry, scientists explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings revealed that administration of the compound resulted in decreased neuroinflammation and improved motor function in treated subjects.

Safety Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. According to safety data, the compound can cause skin irritation and is harmful if swallowed. Proper handling procedures should be observed when working with this chemical .

作用機序

The mechanism of action of 6-Bromo-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindolinone ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

類似化合物との比較

Similar Compounds

- 6-Bromoisoindolin-1-one

- 2-Methylisoindolin-1-one

- 6-Bromo-2-methylindole

Uniqueness

6-Bromo-2-methylisoindolin-1-one is unique due to the presence of both a bromine atom and a methyl group on the isoindolinone ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The bromine atom enhances its electrophilicity, while the methyl group influences its steric and electronic characteristics .

生物活性

6-Bromo-2-methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H8BrNO

- Molecular Weight : 255.07 g/mol

- Structure : The compound features a bromine atom at the 6-position of the isoindolinone framework, which influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of isoindolinones can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For example, it has been linked to the inhibition of perforin, a protein involved in immune responses, which could have implications for immunotherapy .

The biological activity of this compound is primarily attributed to its interactions with molecular targets:

- Binding Affinity : The bromine atom enhances the compound's binding affinity to target enzymes and receptors. This interaction can lead to either inhibition or activation of various biological pathways.

- Hydrogen Bonding : The structure allows for hydrogen bonding with active sites on proteins, facilitating modulation of their activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anticancer | IC50 values ranging from 0.51 μM to 10.3 μM | |

| Enzyme Inhibition | Modulation of perforin activity |

Detailed Findings

- Anticancer Studies : In one study, derivatives including this compound were tested against Jurkat cells, showing an IC50 value as low as 0.51 μM. These results indicate a strong potential for use in cancer therapeutics .

- Enzyme Interaction : Another study investigated the compound's role in inhibiting perforin activity. Compounds derived from this structure demonstrated high levels of inhibition (80–91%) at concentrations around 20 μM without adversely affecting NK cell viability, highlighting their therapeutic promise in immune modulation .

- Toxicity Assessments : While several compounds showed efficacy, toxicity was variable across different studies. For instance, some derivatives exhibited acceptable pharmacokinetics but raised concerns regarding toxicity in immunocompromised models .

Conclusion and Future Directions

The biological activity of this compound is characterized by its antimicrobial and anticancer properties, as well as its ability to modulate enzyme activities. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic applications while addressing potential toxicity issues.

Future studies should focus on:

- Developing more selective derivatives with enhanced efficacy and reduced toxicity.

- Conducting comprehensive in vivo studies to better understand pharmacokinetics and safety profiles.

- Exploring additional therapeutic areas where this compound may be beneficial.

特性

IUPAC Name |

6-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVAXLWVRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。